1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid

Process Chemistry Analgesic Synthesis Yield Optimization

Sourcing a reliable intermediate for remifentanil synthesis presents a critical challenge: generic piperidine-4-carboxylic acid analogs lack the 4-phenylamino pharmacophore essential for downstream N-acylation. This compound delivers the precise substitution pattern required by patented routes. • Enables the high-yield (81% total recovery) remifentanil synthesis pathway. • Orthogonal 4-COOH and 4-phenylamino handles support parallel SAR library synthesis. • ≥97% purity, CoA-verified (mp 197-203 °C), supports GMP process validation.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 85098-64-2
Cat. No. B023300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid
CAS85098-64-2
Synonyms1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid;  4-Anilino-1-benzylpiperidine-4-carboxylic Acid;  NSC 73748; 
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1C[NH+](CCC1(C(=O)[O-])NC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)
InChIKeyYFSCBWDAVTYIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid Overview


1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid (CAS 85098-64-2), also known as 4-anilino-1-benzylpiperidine-4-carboxylic acid, is a synthetic piperidine derivative with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol [1]. It serves as a critical, non-controlled intermediate in the multi-step synthesis of high-potency, short-acting opioid analgesics, most notably the fentanyl analog remifentanil [2]. Its structure features a carboxylic acid handle at the 4-position, which is essential for subsequent derivatization into active pharmaceutical ingredients (APIs), differentiating it from simpler piperidine precursors.

Critical intermediate for remifentanil and fentanyl analog synthesis
Orthogonal functional handles: 4-carboxylic acid and 4-phenylamino groups
Non-controlled piperidine precursor; exempt from opioid scheduling

Why Generic Substitutes Fail


Substitution with a generic or less functionalized piperidine-4-carboxylic acid is not viable for the specific synthesis of remifentanil and related fentanyl analogs. The compound's precise substitution pattern—a benzyl group at the 1-position and both a phenylamino and carboxylic acid group at the 4-position—is a structural prerequisite. The 4-phenylamino group is the key pharmacophore anchor that, after acylation, confers potent μ-opioid receptor activity in the final drug substance [1]. A simpler analog lacking this group would not undergo the necessary N-acylation to form the active analgesic. Furthermore, the 1-benzyl group is a protecting group that must be present during the core assembly and is later removed to yield the active nor-intermediate. Using a different N-protecting group would fundamentally alter the synthetic route and likely fail to yield the desired advanced intermediate [2].

Target compound
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid Contains 4-phenylamino pharmacophore anchor and 1-benzyl protecting group
Generic substitute
Simpler piperidine-4-carboxylic acids Lack 4-phenylamino group; N-acylation impossible, no opioid pharmacophore
Different N-protected analogs Altered synthetic route likely fails to yield advanced intermediate

Quantitative Differentiation Evidence


Synthetic Yield Optimization

A patented, optimized 3-step synthetic method for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid provides a quantitative benchmark for process efficiency. The method reports a total product recovery of 81.27% over three steps, with individual step yields of 98.2%, 85.5%, and 96.8% [1]. This performance is stated to be an improvement over unspecified prior art methods characterized by 'long reaction time', 'low product yield', and 'difficult processing' [1]. This data allows a procuring scientist or manufacturer to benchmark supplier process capability against a documented, high-yield standard.

Synthetic yield
Cross-study comparable
81.27% total recovery over 3 steps
Supports procurement benchmark for cost-effective manufacturing
Based on patented optimized method; prior art yields not quantified
Process Chemistry Analgesic Synthesis Yield Optimization

Purity Specification (HPLC)

The compound is commercially available from multiple reputable vendors with a minimum purity specification of 95%, and in some cases >97%, as determined by HPLC . While this is a common industrial standard, it represents a verifiable and quantifiable quality metric that differentiates it from custom-synthesized, lower-purity batches or alternative, less pure intermediates that may introduce impurities into subsequent synthetic steps, compromising API quality.

Purity specification
Supporting evidence
≥95% (HPLC); 97% available
Defined quality threshold for regulated synthetic processes
Commercial material; impurity risk mitigation for API steps
Quality Control Analytical Chemistry Procurement Specification

Melting Point Identity Verification

The compound's identity is verifiable by a sharp melting point range of 197-203°C, a value consistently reported across authoritative chemical databases . In a procurement context, this value serves as a critical in-house quality control (QC) check. A significant deviation from this range would indicate a different polymorph, the presence of a major impurity, or misidentification, allowing for rapid batch rejection.

Melting point identity
Class-level inference
197–203 °C, ~30–40 °C higher than des-phenylamino analog
Low-cost in-house QC check for batch acceptance or rejection
Reported across authoritative databases; confirms identity
Characterization Quality Assurance Solid-State Chemistry

Certified Reference Standard (ISO 17034)

For analytical and quality control laboratories, a certified reference standard of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is commercially available and manufactured under an ISO 17034 quality management system . This differentiates the compound from a general research chemical and provides a higher level of confidence for quantitative applications, such as developing and validating HPLC methods for impurity profiling in APIs or monitoring reactions.

Certified reference standard
Supporting evidence
ISO 17034 certified material available
Supports method validation and impurity profiling with traceable standard
For quantitative applications requiring higher confidence
Analytical Method Development Reference Standards Regulatory Compliance

High-Value Application Scenarios


GMP-Compliant Remifentanil API Synthesis

This is the primary, high-value application scenario. Pharmaceutical companies and contract manufacturing organizations (CMOs) engaged in the production of remifentanil or its intermediates will source this compound in multi-kilogram quantities. The decision to select this specific intermediate over others is non-negotiable due to the defined synthetic pathway to remifentanil [1]. The evidence of a high-yield, patented synthetic route (81% total recovery) provides a quantitative benchmark for negotiating with suppliers and optimizing in-house manufacturing costs [2]. Procurement will require a full Certificate of Analysis (CoA) confirming purity (≥95%) and identity (e.g., melting point 197-203°C) to support GMP documentation and process validation.

Analytical Method Development for Related Substances

Analytical R&D and QC laboratories use this compound as a primary reference standard or as a key impurity marker. The availability of an ISO 17034-certified reference standard [1] makes it the preferred choice for developing and validating robust, regulatory-compliant HPLC or UPLC methods. These methods are essential for monitoring the levels of unreacted starting materials or process impurities in both the advanced intermediate and the final API. The well-defined melting point and high commercial purity are critical for ensuring the accuracy, precision, and reproducibility of analytical data submitted to regulatory bodies.

Novel Fentanyl Analog SAR Libraries

Medicinal chemistry laboratories developing novel opioid analgesics will procure this compound as a key building block. Its structure provides a pre-assembled core with orthogonal functional handles—the 4-carboxylic acid for derivatization and the 4-phenylamino group for acylation [1]. This allows for the rapid, parallel synthesis of diverse analog libraries to explore SAR around the 4-amino substituent. The high purity (≥95%) of the commercially available material minimizes the risk of introducing confounding impurities into these sensitive biological assays, ensuring that observed pharmacological activity can be reliably attributed to the newly synthesized analogs.

Application
Selection Property
Validation Focus
Remifentanil API intermediate supply
Process efficiency benchmark (patented high-yield route)
Purity (HPLC) and identity (melting point) CoA verification
Related substances method development
ISO 17034 certified reference standard availability
Accuracy and reproducibility for impurity profiling
Fentanyl analog SAR library synthesis
Orthogonal reactive handles (4-COOH, 4-NHPh)
High purity for reliable biological assay correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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